

# Application Note: Synthesis of Bupropion Hydrochloride from m-Chloropropiophenone

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Compound of Interest				
Compound Name:	1-(2,5-Dichlorophenyl)propan-2-			
Сотроина мате.	one			
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#### Introduction

Bupropion is an atypical antidepressant and smoking cessation aid that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2][3] This document outlines a detailed protocol for the synthesis of Bupropion Hydrochloride. It is important to note that the synthesis of Bupropion commences from m-chloropropiophenone (1-(3-chlorophenyl)propan-1-one), not 1-(2,5-Dichlorophenyl)propan-2-one. The procedure detailed below is a greener adaptation of traditional methods, employing N-bromosuccinimide (NBS) as a safer alternative to liquid bromine and utilizing more environmentally benign solvents.[4][5][6] This two-step, one-pot synthesis involves the  $\alpha$ -bromination of m-chloropropiophenone, followed by a nucleophilic substitution with tert-butylamine to yield Bupropion, which is then precipitated as its hydrochloride salt.

### **Reaction Pathway**

The synthesis proceeds in two primary steps:

- α-Bromination: m-Chloropropiophenone undergoes bromination at the alpha-position to the carbonyl group using N-bromosuccinimide (NBS) with a catalytic amount of ammonium acetate.
- Amination: The resulting α-bromo ketone reacts with tert-butylamine in a nucleophilic substitution reaction to form the Bupropion free base.



• Salt Formation: The Bupropion free base is then treated with hydrochloric acid to precipitate the stable hydrochloride salt.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data associated with this synthetic protocol.

Table 1: Reagent and Reactant Specifications

Compound	IUPAC Name	Molecular Formula	Molar Mass ( g/mol )	Amount	Moles (mmol)
m- Chloropropio phenone	1-(3- chlorophenyl) propan-1-one	C∘H∘ClO	168.62	0.5 g	2.95
N- Bromosuccini mide	1- Bromopyrroli dine-2,5- dione	C4H4BrNO2	177.98	1.23 g	6.93
Ammonium Acetate	Ammonium Acetate	CH <sub>3</sub> COONH <sub>4</sub>	77.08	0.024 g	0.295
tert- Butylamine	2- Methylpropan -2-amine	C4H11N	73.14	2.5 mL	-
Hydrochloric Acid	Hydrochloric Acid	HCI	36.46	12 mL	1 M solution

Table 2: Reaction Conditions and Yield



Parameter	Value	Reference
Bromination		
Solvent	Ethyl Acetate (EtOAc)	[4][5]
Temperature	Reflux	[4]
Duration	~70 minutes	[4]
Amination		
Solvent	Cyrene	[4][5]
Temperature	55-60 °C	[4]
Duration	20 minutes	[4]
Overall Yield	~68%	[4][5]

## **Experimental Protocol**

This protocol is adapted from a greener synthesis method for Bupropion Hydrochloride.[4][5]

#### Materials:

- m-Chloropropiophenone
- N-Bromosuccinimide (NBS)
- Ammonium acetate
- Ethyl acetate (EtOAc)
- Cyrene
- tert-Butylamine
- 1 M Hydrochloric acid (HCl)
- Propan-2-ol



- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Vacuum filtration apparatus

#### Procedure:

#### Step 1: α-Bromination of m-Chloropropiophenone

- In a round-bottom flask, dissolve 0.5 g (2.95 mmol) of m-chloropropiophenone and 1.23 g (6.93 mmol) of N-bromosuccinimide in 5 mL of ethyl acetate.
- Add 0.024 g (0.295 mmol) of ammonium acetate to the solution.
- Heat the mixture to reflux with stirring. Continue refluxing for approximately 70 minutes, or until the characteristic red color of bromine disappears.
- Cool the reaction mixture to room temperature.
- Filter the solution and wash the filtrate with 10 mL of water.
- Remove the ethyl acetate solvent from the organic layer under reduced pressure using a
  rotary evaporator to yield an orange-brown oil, which is the intermediate 2-bromo-1-(3chlorophenyl)propan-1-one.

#### Step 2: Synthesis of Bupropion Hydrochloride

 To the flask containing the intermediate oil, add 2.5 mL of Cyrene and 2.5 mL of tertbutylamine.



- Stir the solution at 55-60 °C for 20 minutes.
- After cooling, dissolve the mixture in 15 mL of ethyl acetate.
- Transfer the solution to a separatory funnel and wash it three times with 15 mL of water.
- Separate the organic layer and add 12 mL of 1 M hydrochloric acid. Stir the biphasic mixture.
- Separate the aqueous layer and concentrate it under reduced pressure to obtain an orangebrown paste.
- Crystallize the residue from a minimal amount of propan-2-ol (approximately 1 mL).
- Collect the resulting crystals via vacuum filtration to obtain Bupropion Hydrochloride.

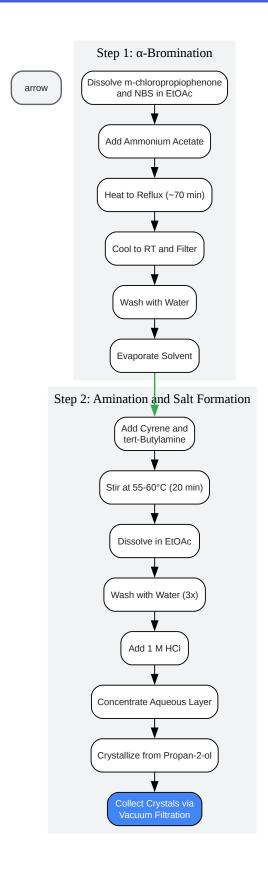
### **Visualizations**

Diagram 1: Chemical Synthesis Pathway of Bupropion Hydrochloride

Caption: Reaction scheme for the synthesis of Bupropion HCl.

Diagram 2: Experimental Workflow





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